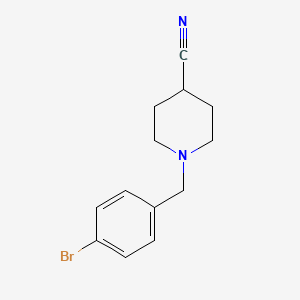![molecular formula C14H16N4O B1519231 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea CAS No. 1094683-17-6](/img/structure/B1519231.png)
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea
Overview
Description
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea, also known as 4-pyridin-3-ylmethyl-3-aminomethyl-phenyl urea (PMAPU), is a urea derivative that has been extensively studied in recent years due to its potential applications in various scientific fields. PMAPU has been found to possess a wide range of biochemical and physiological effects, making it an attractive molecule for both research and commercial applications.
Scientific Research Applications
Molecular Complexation and Hydrogen Bonding
Research by Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to study the substituent effect on complexation. This study utilized NMR spectroscopic titrations and quantum chemical calculations to explore the breaking of intramolecular hydrogen bonds in urea derivatives, crucial for complex formation. The findings highlight the importance of electronic repulsions in complex stability, contributing to understanding the molecular interactions involving urea derivatives (Ośmiałowski et al., 2013).
Anticancer and Antiangiogenic Properties
Machado et al. (2015) synthesized novel urea derivatives with antiangiogenic properties, acting as VEGFR-2 tyrosine kinase inhibitors. These compounds demonstrated significant inhibition of endothelial cell proliferation, migration, and tube formation, indicating potential applications in cancer therapy by targeting angiogenesis (Machado et al., 2015).
Feng et al. (2020) designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluated for their antiproliferative activity against various cancer cell lines. These derivatives showed promising inhibitory effects, with some compounds displaying potency comparable to known anticancer drugs, highlighting their potential as novel anticancer agents (Feng et al., 2020).
Chemical Synthesis and Characterization
Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. This study provides insights into the chemical synthesis and potential therapeutic applications of urea derivatives in oncology (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-9-12-2-1-3-13(8-12)18-14(19)17-10-11-4-6-16-7-5-11/h1-8H,9-10,15H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWLDCXKRLGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



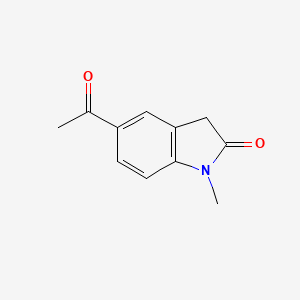
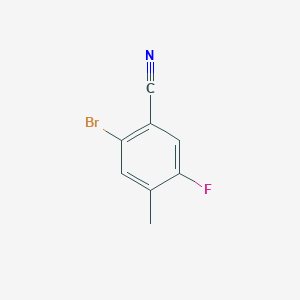
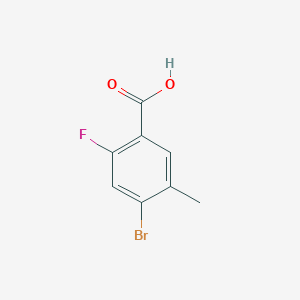
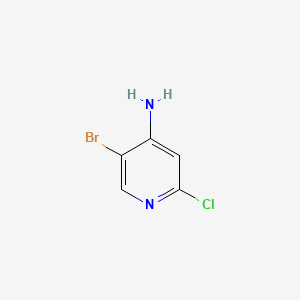
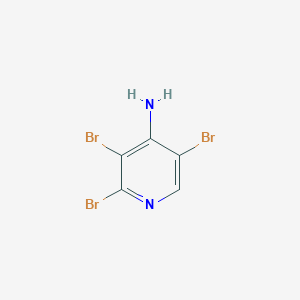
![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)
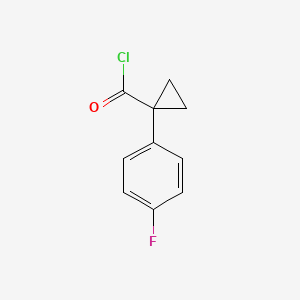
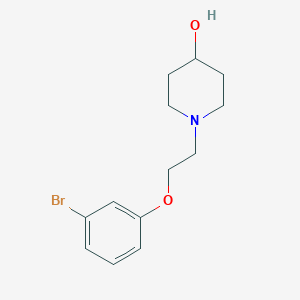
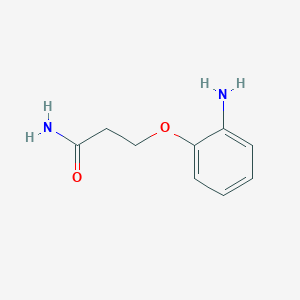
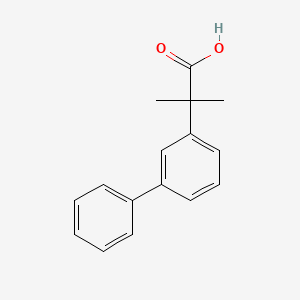
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)
